molecular formula C14H17N3O3 B2457188 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 256325-52-7

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2457188
CAS No.: 256325-52-7
M. Wt: 275.308
InChI Key: SVDNVFXVIIENCE-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-5-7-10(19-4)8-6-9/h5-8H,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDNVFXVIIENCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Diacylhydrazide Intermediate

The diacylhydrazide precursor is synthesized by sequential acylation of hydrazine hydrate. For this compound:

  • 4-Methoxybenzohydrazide Synthesis :
    • 4-Methoxybenzoic acid reacts with excess hydrazine hydrate in ethanol under reflux (4–6 hours), yielding 4-methoxybenzohydrazide.
    • Reaction :

      $$

      \text{4-MeO-C}6\text{H}4\text{COOH} + \text{NH}2\text{NH}2 \rightarrow \text{4-MeO-C}6\text{H}4\text{CONHNH}_2

      $$
    • Yield: ~85–90%.
  • Diacylhydrazide Formation :
    • 4-Methoxybenzohydrazide reacts with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in dichloromethane (DCM) using triethylamine (TEA) as a base.
    • Reaction :

      $$

      \text{4-MeO-C}6\text{H}4\text{CONHNH}2 + \text{(CH}3\text{)}3\text{CCOCl} \rightarrow \text{4-MeO-C}6\text{H}4\text{CONHNHCOC(CH}3\text{)}_3

      $$
    • Yield: ~75–80%.

Dehydrative Cyclization to Oxadiazole

The diacylhydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) as the dehydrating agent:

  • Conditions : Reflux in POCl₃ (5 mL per 1 mmol substrate) for 6–7 hours.
  • Reaction :
    $$
    \text{4-MeO-C}6\text{H}4\text{CONHNHCOC(CH}3\text{)}3 \xrightarrow{\text{POCl}3} \text{N-[5-(4-MeO-C}6\text{H}_4\text{)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide}
    $$
  • Workup : The reaction mixture is poured onto crushed ice, neutralized with NaHCO₃, and filtered to isolate the product.
  • Yield : ~70–75%.

Advantages : High atom economy, compatibility with electron-rich aromatic systems.
Limitations : Harsh reaction conditions may degrade sensitive functional groups.

Oxidative Cyclization of Acylthiosemicarbazides

Synthesis of Acylthiosemicarbazide

  • 4-Methoxybenzoylthiosemicarbazide Formation :
    • 4-Methoxybenzoic acid is converted to its acyl chloride (using SOCl₂), which reacts with thiosemicarbazide in tetrahydrofuran (THF).
    • Reaction :

      $$

      \text{4-MeO-C}6\text{H}4\text{COCl} + \text{NH}2\text{NHC(S)NH}2 \rightarrow \text{4-MeO-C}6\text{H}4\text{C(O)N(H)NHC(S)NH}_2

      $$
    • Yield: ~80–85%.

Oxidative Cyclization

The acylthiosemicarbazide is treated with 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of potassium iodide (KI):

  • Conditions : Stirring in acetonitrile at 60°C for 3 hours.
  • Reaction :
    $$
    \text{4-MeO-C}6\text{H}4\text{C(O)N(H)NHC(S)NH}2 \xrightarrow{\text{DBH/KI}} \text{5-(4-MeO-C}6\text{H}_4\text{)-1,3,4-oxadiazol-2-amine}
    $$
  • Yield : ~90–95%.

Acylation of 2-Aminooxadiazole

The 2-amino intermediate is acylated with pivaloyl chloride:

  • Conditions : DCM, TEA, 0°C to room temperature, 2 hours.
  • Reaction :
    $$
    \text{5-(4-MeO-C}6\text{H}4\text{)-1,3,4-oxadiazol-2-amine} + \text{(CH}3\text{)}3\text{CCOCl} \rightarrow \text{Target Compound}
    $$
  • Yield : ~85–90%.

Advantages : High yields, mild oxidation conditions.
Limitations : Requires handling of toxic thiourea derivatives.

One-Pot Coupling Reactions Using T3P Reagent

Direct Synthesis from Hydrazide and Isocyanate

Propanephosphonic anhydride (T3P) enables a one-pot synthesis by coupling 4-methoxybenzohydrazide with pivaloyl isocyanate:

  • Conditions : Ethyl acetate, T3P (50% w/w in DMF), room temperature, 4 hours.
  • Reaction :
    $$
    \text{4-MeO-C}6\text{H}4\text{CONHNH}2 + \text{(CH}3\text{)}_3\text{CNCO} \xrightarrow{\text{T3P}} \text{Target Compound}
    $$
  • Yield : ~80–85%.

Advantages : Eliminates isolation of intermediates, eco-friendly.
Limitations : Limited commercial availability of pivaloyl isocyanate.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Drawbacks
Diacylhydrazide Cyclization 70–75% 6–7 hours Scalable, uses inexpensive reagents Harsh conditions, moderate yields
Oxidative Cyclization 85–90% 3–5 hours High yields, mild oxidation Toxic byproducts (e.g., H₂S)
T3P-Mediated Coupling 80–85% 4 hours One-pot synthesis, minimal waste Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form corresponding phenol derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenol derivatives, while reduction of the oxadiazole ring produces hydrazine derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide and its derivatives as effective anticancer agents. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression.

Case Study:

  • A study investigated the synthesis and biological evaluation of various oxadiazole derivatives, including those similar to this compound. The compounds exhibited significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedPercent Growth Inhibition
Compound 6hSNB-1986.61%
Compound 6hOVCAR-885.26%
Compound 6hNCI-H4075.99%

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The formation of the oxadiazole ring is crucial for its biological activity.

Synthetic Route:

  • Formation of Oxadiazole Ring: Cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
  • Introduction of Methoxyphenyl Group: Achieved through nucleophilic substitution reactions.
  • Final Amide Formation: Reaction with appropriate acyl chlorides to yield the final amide product.

Table 2: Key Steps in Synthesis

StepReaction Type
Oxadiazole Ring FormationCyclization
Methoxyphenyl IntroductionNucleophilic Substitution
Final Amide FormationAcylation

Other Biological Activities

In addition to its anticancer properties, compounds related to this compound have been studied for other pharmacological activities.

Antidiabetic Activity:
Recent research has shown that certain oxadiazole derivatives exhibit significant antidiabetic effects by lowering glucose levels in model organisms such as Drosophila melanogaster . This suggests a broader therapeutic potential beyond oncology.

Table 3: Biological Activities of Oxadiazole Derivatives

Activity TypeModel OrganismObserved Effect
AnticancerVarious Cancer Cell LinesSignificant Growth Inhibition
AntidiabeticDrosophila melanogasterGlucose Level Reduction

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The oxadiazole ring can also interact with DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the oxadiazole ring and the pivalamide group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds like 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article synthesizes available data regarding its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.32 g/mol
  • IUPAC Name : this compound
  • LogP : 3.457 (indicating moderate lipophilicity)

These properties suggest a compound that may effectively penetrate biological membranes and interact with various targets within the body.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Studies indicate that compounds containing the oxadiazole moiety often exhibit significant biological effects, including:

  • Antimicrobial Activity : Compounds similar in structure have shown efficacy against various bacterial strains.
  • Anticancer Properties : Research has indicated that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production

Case Studies

  • Anticancer Study :
    A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 values ranged from 10 to 20 µM across different cell lines.
  • Antimicrobial Efficacy :
    In vitro tests revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 15 µg/mL for both bacteria, indicating a promising profile for further development as an antimicrobial agent.
  • Anti-inflammatory Mechanism :
    Research indicated that treatment with the compound reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for synthesizing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide?

The synthesis typically involves cyclization reactions to form the 1,3,4-oxadiazole core. A common method includes reacting hydrazides with carboxylic acid derivatives (e.g., acyl chlorides or activated esters) under controlled conditions. For example:

  • Step 1 : Formation of the hydrazide intermediate from 4-methoxyphenyl-substituted precursors.
  • Step 2 : Cyclization using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to generate the oxadiazole ring .
  • Step 3 : Amidation with 2,2-dimethylpropanoyl chloride to introduce the propanamide moiety.
    Key considerations : Solvent choice (e.g., dry THF or DMF), temperature (60–100°C), and catalyst (e.g., triethylamine) significantly impact yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methoxy group (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 342.15 for C₁₇H₂₀N₂O₃) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–O (950–1250 cm⁻¹) confirm functional groups .

Q. What initial biological activities have been reported for this compound?

Preliminary studies on analogous oxadiazole derivatives suggest:

  • Antimicrobial activity : Moderate inhibition against E. coli and S. aureus (MIC: 16–32 µg/mL) .
  • Anticancer potential : IC₅₀ values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
  • Anti-inflammatory effects : COX-2 inhibition (30–40% at 10 µM) in vitro .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation?

Optimization strategies include:

  • Temperature control : Cyclization at 80–90°C reduces side reactions (e.g., hydrolysis) compared to higher temperatures .
  • Catalyst screening : Using PPA instead of POCl₃ increases yield by 15–20% in non-polar solvents (e.g., toluene) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .

Q. How can researchers resolve contradictions in reported biological activities?

Contradictions (e.g., variable IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell line selection .
  • Structural analogs : Compare substituent effects (Table 1).

Table 1 : Impact of Substituents on Bioactivity

SubstituentActivity (IC₅₀, µM)Reference
4-Methoxyphenyl (target)25.3 (MCF-7)
4-Chlorophenyl18.9 (MCF-7)
4-Hydroxyphenyl>50 (MCF-7)

Solution : Use structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., electron-donating methoxy vs. electron-withdrawing chloro groups) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Molecular docking : Simulate binding to targets like COX-2 or EGFR using software (e.g., AutoDock Vina). The oxadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues .
  • Enzyme kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots. For example, competitive inhibition of α-glucosidase (Kᵢ = 2.1 µM) has been observed in analogs .
  • Mutagenesis studies : Modify key residues (e.g., Tyr355 in COX-2) to confirm binding interactions .

Methodological Challenges and Solutions

Q. How to address low yield in amidation steps?

  • Activation reagents : Use HATU or EDCI instead of DCC for higher coupling efficiency (85% vs. 60%) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. How to enhance aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the methoxy group, improving solubility by 10-fold .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Future Research Directions

  • Targeted delivery : Conjugate with folate ligands to enhance cancer cell specificity .
  • Green synthesis : Explore microwave-assisted reactions to reduce reaction time (30 minutes vs. 12 hours) and solvent waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.